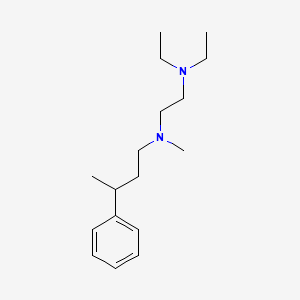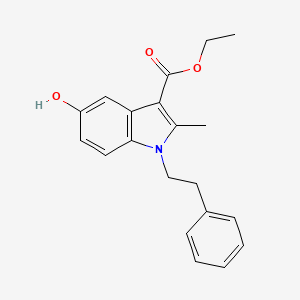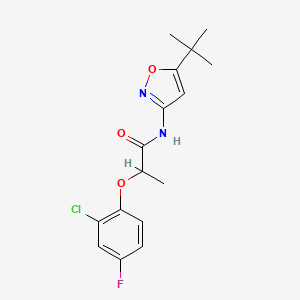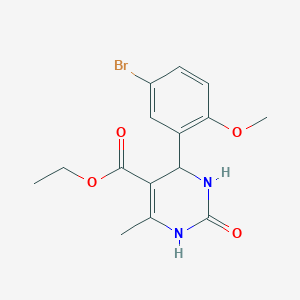![molecular formula C16H13Cl4NOS B5025450 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5025450.png)
2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide, also known as DCDT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including its use as a biochemical tool for studying protein-protein interactions and its potential use as a therapeutic agent for various diseases.
科学研究应用
2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been extensively studied for its potential use as a biochemical tool for studying protein-protein interactions. It has been shown to selectively bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction can be used to study the role of Grb2 in various cellular processes, such as cell growth and differentiation.
In addition to its use as a biochemical tool, this compound has also shown potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to selectively bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction disrupts the normal function of Grb2 and can lead to downstream effects on cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide in lab experiments is its high purity and availability. The synthesis method for this compound has been optimized for high yield and purity, making it readily available for scientific research. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, and caution should be taken when handling this compound.
未来方向
There are many potential future directions for research involving 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide. One area of research could be the development of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another area of research could be the use of this compound as a biochemical tool for studying protein-protein interactions in various cellular processes. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential effects on cellular processes. Overall, this compound has shown promising results in various applications, and further research could lead to its potential use in various scientific and medical fields.
合成方法
The synthesis of 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide to form the final product, this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research.
属性
IUPAC Name |
2,4-dichloro-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NOS/c17-11-2-3-12(14(19)8-11)16(22)21-5-6-23-9-10-1-4-13(18)15(20)7-10/h1-4,7-8H,5-6,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLDMTZKRFZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-bromo-4,5-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5025370.png)
![3-(4-methoxyphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5025376.png)

![N-(1-methyl-4-piperidinyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5025395.png)

![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)
![ethyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5025431.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5025439.png)
![4-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5025445.png)


![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5025468.png)

